(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂O₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-amino-2-(methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-amino-2-(ethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F2N2O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
RBKSKJDQWDXKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.